molecular formula C14H22O4 B14217574 Acetic acid;5-phenylmethoxypentan-1-ol CAS No. 566197-47-5

Acetic acid;5-phenylmethoxypentan-1-ol

Cat. No.: B14217574
CAS No.: 566197-47-5
M. Wt: 254.32 g/mol
InChI Key: KTVCDVYNBJGMHU-UHFFFAOYSA-N
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Description

Acetic acid;5-phenylmethoxypentan-1-ol is a chemical compound that combines the properties of acetic acid and a phenylmethoxy-substituted pentanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-phenylmethoxypentan-1-ol typically involves the reaction of 5-phenylmethoxypentan-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-phenylmethoxypentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pentanol moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The phenylmethoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) can be employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

Acetic acid;5-phenylmethoxypentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;5-phenylmethoxypentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanol: Similar structure but lacks the acetic acid moiety.

    Pentanol: Similar structure but lacks the phenylmethoxy group.

    Acetic acid: Similar structure but lacks the phenylmethoxypentan-1-ol moiety.

Uniqueness

Acetic acid;5-phenylmethoxypentan-1-ol is unique due to the combination of the acetic acid and phenylmethoxypentan-1-ol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

566197-47-5

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

acetic acid;5-phenylmethoxypentan-1-ol

InChI

InChI=1S/C12H18O2.C2H4O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12;1-2(3)4/h1,3-4,7-8,13H,2,5-6,9-11H2;1H3,(H,3,4)

InChI Key

KTVCDVYNBJGMHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)COCCCCCO

Origin of Product

United States

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